molecular formula C20H14F4N2O2 B11255375 N-(3-fluorophenyl)-6-oxo-1-(4-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide

N-(3-fluorophenyl)-6-oxo-1-(4-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide

Cat. No.: B11255375
M. Wt: 390.3 g/mol
InChI Key: SRRXBFIBNVNHJU-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is a complex organic compound that features both fluorine and trifluoromethyl groups These functional groups are known for their significant impact on the chemical and physical properties of the molecules they are part of

Properties

Molecular Formula

C20H14F4N2O2

Molecular Weight

390.3 g/mol

IUPAC Name

N-(3-fluorophenyl)-6-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide

InChI

InChI=1S/C20H14F4N2O2/c21-16-2-1-3-17(10-16)25-19(28)14-6-9-18(27)26(12-14)11-13-4-7-15(8-5-13)20(22,23)24/h1-10,12H,11H2,(H,25,28)

InChI Key

SRRXBFIBNVNHJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate dihydropyridine. This intermediate is then reacted with 4-(trifluoromethyl)benzyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction results in alcohol derivatives.

Scientific Research Applications

N-(3-fluorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide
  • N-(3-bromophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide

Uniqueness

N-(3-fluorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule in various research and industrial applications.

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